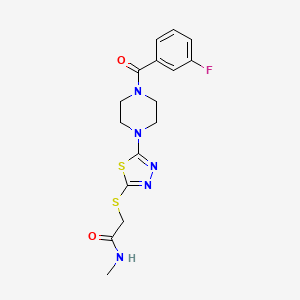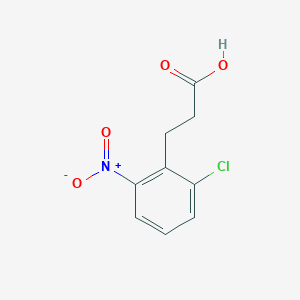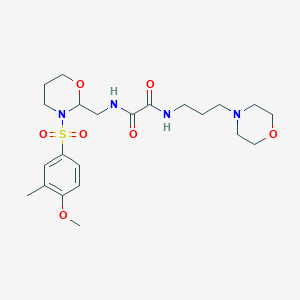![molecular formula C22H22N4O3S B2487642 N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946326-23-4](/img/structure/B2487642.png)
N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds structurally related to "N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide" involves multiple steps, including the formation of pyrimidinone and oxazinone derivatives, often starting from key intermediates like cyanoacetamide or cyanothioacetamide. The use of such intermediates allows for the introduction of various substituents, facilitating the synthesis of a wide range of derivatives with potential biological activities (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of multiple rings, including pyrimidine and cyclopenta[d]pyrimidinone, which are connected via various linkers like thioacetamide. These structures have been analyzed using techniques like LCMS, IR, and NMR spectroscopy, which provide insights into the arrangement of atoms and the configuration of the molecules (Vinayak et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves interactions at their pyrimidinone or thioacetamide moieties, enabling further derivatization or participating in biological interactions. These compounds can undergo various chemical reactions, including cyclization, substitution, and condensation, to yield a diverse array of products with different physical and chemical properties (Farouk et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in drug development or material science. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data on these aspects. However, specific details on the physical properties of the exact compound are scarce and would likely require empirical study.
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to form hydrogen bonds, are essential for understanding the potential applications and behavior of these molecules. For example, the presence of a thioacetamide group can influence the compound's electron distribution and reactivity, making it a focal point for chemical modifications or interactions with biological targets (Subasri et al., 2016).
Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Research has shown that certain pyridine derivatives, including closely related compounds, have demonstrated significant insecticidal activity. One study highlighted the synthesis and bioassay results of pyridine derivatives against the cowpea aphid, revealing that some compounds exhibit moderate to strong aphidicidal activities. This research opens avenues for developing novel insecticides based on pyridine and related structures (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Activity
A series of studies have synthesized various pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showcasing the versatility of pyridine and pyrimidine structures in combating microbial infections. These compounds were prepared using different starting materials, including citrazinic acid, and exhibited good antibacterial and antifungal activities comparable to established drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds, through their complex heterocyclic structures, demonstrated significant COX-2 selectivity, analgesic, and anti-inflammatory activities, presenting a potential for the development of new therapeutic agents based on these frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Research into the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has identified compounds with notable anticancer activity. Through the attachment of different aryloxy groups to the pyrimidine ring, one compound exhibited appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the potential of such derivatives in cancer treatment (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-17-8-4-7-15(12-17)24-20(27)14-30-21-18-9-5-10-19(18)26(22(28)25-21)13-16-6-2-3-11-23-16/h2-4,6-8,11-12H,5,9-10,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSWBGXVLXHJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)
![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)



![N-(4-methylphenyl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2487572.png)


![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)


![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)